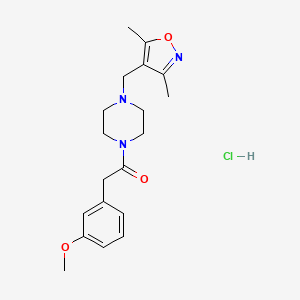

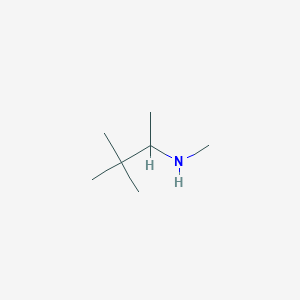

N-(2-(6,7-二甲基-2-氧代-1,2-二氢喹啉-3-基)乙基)-2-乙氧基-1-萘酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of novel quinoline derivatives has been explored in the context of developing new chemotherapeutic agents. In one study, two series of N-2,3-bis(6-substituted-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)naphthalene-1,4-diones and substituted N-(methyl/ethyl)bisquinolinone triethyl-ammonium salts were synthesized. The process involved the reaction of 4-hydroxy-2(1H)-quinolinones with 1,4-naphthoquinone in a mixture of ethanol and dimethylformamide, using triethylamine. The presence of free NH-quinolone typically resulted in a single compound of the first series, while N-methyl/ethyl-quinolones favored the formation of the second series. The structures of the new compounds were confirmed using various spectroscopic techniques and X-ray crystallography .

Molecular Structure Analysis

The molecular structure of the synthesized compounds was characterized by IR, NMR (including 2D-NMR), mass spectra, elemental analysis, and X-ray crystallography. In particular, the crystal structure of a related compound, N-((6-bromine-2-methoxylquinoline-3-yl)benzyl)-3-morpholine-N-(naphthalene-1-yl)propionamide, was determined to be of the triclinic system with specific space group parameters. The dihedral angles between the naphthyl and substituted quinolyl groups, as well as between the phenyl and substituted quinolyl groups, were measured, contributing to the understanding of the compound's three-dimensional conformation .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds were found to be influenced by the substituents on the quinolone moieties. The presence of free NH groups on the quinolone led to a specific reaction pathway, while N-methyl or N-ethyl substitutions directed the synthesis towards different compounds. The reaction conditions, including the choice of solvents and the use of triethylamine, were crucial for the successful synthesis of the desired products .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were inferred from their structural analysis and biological activity studies. The compounds exhibited varying degrees of cytotoxicity against a panel of tumor cell lines, with some showing broad-spectrum anti-tumor activity. The antibacterial activity of a related compound was also noted, with good efficacy demonstrated. The stability of the molecules was enhanced by π-π stacking among adjacent naphthalene rings and hydrogen bonding, which also contributed to the formation of a three-dimensional structure in the crystal lattice .

科学研究应用

结构修饰和合成

喹啉和萘醌衍生物的科学研究源于它们显著的抗肿瘤活性。Zee-Cheng 等人 (1979 年) 对蒽醌的研究表明,某些氨基烷基氨基侧链的存在增强了抗肿瘤活性。然而,这些化合物的有效性高度依赖于特定的结构构型,表明侧链在决定生物活性中至关重要 (Zee-Cheng、Podrebarac、Menon 和 Cheng,1979 年)。

Aly 等人 (2018 年) 合成了新型的 N-2,3-双(6-取代-4-羟基-2-氧代-1,2-二氢喹啉-3-基)萘-1,4-二酮系列,针对细胞外信号调节激酶 (ERK1/2) 以获得抗肿瘤活性。这些化合物对各种癌细胞系表现出中等至强烈的细胞毒活性,突出了此类衍生物在癌症治疗中的潜力 (Aly、El-Sheref、Bakheet、Mourad、Brown、Bräse、Nieger 和 Ibrahim,2018 年)。

生物活性与潜在应用

萘酰亚胺衍生物在生物医学应用中的探索十分广泛。例如,UNBS5162 是一种新型萘酰亚胺,对一系列人癌细胞系表现出显着的体外细胞毒活性,而没有明显的血液毒性。它的作用机制不同于 DNA 插层剂,包括损害细胞周期进程和诱导自噬,展示了其作为化疗剂的潜力 (Mahieu、Mijatovic、Dumont、Quaquebeke、Lefranc、Nilsson、Vynckt、Darro 和 Kiss,2007 年)。

抗菌活性

Nagaraja 等人 (2007 年) 研究了萘并 (2,1-b)呋喃衍生物的抗菌活性,突出了这些化合物在解决微生物耐药性方面的潜力。这些衍生物的合成及其随后对各种细菌和真菌菌株的评估证明了此类化学框架在开发新型抗菌剂中的效用 (Nagaraja、Prakash、Kumaraswamy、Vaidya 和 Mahadevan,2007 年)。

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxy-1-naphthamide' involves the reaction of 2-ethoxy-1-naphthoic acid with 2-aminoethyl-6,7-dimethyl-2-oxo-1,2-dihydroquinoline-3-carboxylate in the presence of a coupling agent such as EDCI or DCC. The resulting intermediate is then treated with acetic anhydride to form the final product.", "Starting Materials": [ "2-ethoxy-1-naphthoic acid", "2-aminoethyl-6,7-dimethyl-2-oxo-1,2-dihydroquinoline-3-carboxylate", "coupling agent (e.g. EDCI or DCC)", "acetic anhydride" ], "Reaction": [ "Step 1: Dissolve 2-ethoxy-1-naphthoic acid (1.0 equiv) and the coupling agent (1.1 equiv) in dry DMF under nitrogen atmosphere and stir for 10 minutes at room temperature.", "Step 2: Add 2-aminoethyl-6,7-dimethyl-2-oxo-1,2-dihydroquinoline-3-carboxylate (1.1 equiv) to the reaction mixture and stir for 24 hours at room temperature.", "Step 3: Quench the reaction by adding water and extract the product with ethyl acetate.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude intermediate.", "Step 5: Dissolve the crude intermediate in acetic anhydride (10 mL per gram of crude intermediate) and stir for 2 hours at room temperature.", "Step 6: Quench the reaction by adding water and extract the product with ethyl acetate.", "Step 7: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the final product." ] } | |

CAS 编号 |

851096-23-6 |

分子式 |

C26H26N2O3 |

分子量 |

414.505 |

IUPAC 名称 |

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethoxynaphthalene-1-carboxamide |

InChI |

InChI=1S/C26H26N2O3/c1-4-31-23-10-9-18-7-5-6-8-21(18)24(23)26(30)27-12-11-19-15-20-13-16(2)17(3)14-22(20)28-25(19)29/h5-10,13-15H,4,11-12H2,1-3H3,(H,27,30)(H,28,29) |

InChI 键 |

PQBQQOWUXNXBNL-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCCC3=CC4=C(C=C(C(=C4)C)C)NC3=O |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(aminomethyl)-7-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride](/img/structure/B2542658.png)

![Ethyl 4-((4-((4,6-dimethylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2542660.png)

![Ethyl 2-[1-(2,4-dichlorobenzoyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B2542661.png)

![N-(3,4-dimethoxyphenyl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2542662.png)

![6-(2-methylindoline-1-carbonyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2542663.png)

![4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2542666.png)

![N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2542667.png)

![N-[3-(Aminomethyl)phenyl]cyclopropanecarboxamide;hydrochloride](/img/structure/B2542670.png)

![N-(4-acetylphenyl)-4-[ethyl(phenyl)sulfamoyl]benzamide](/img/structure/B2542673.png)